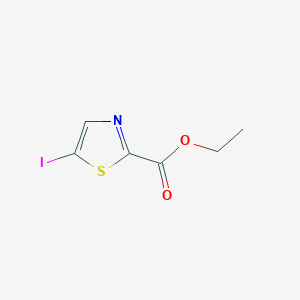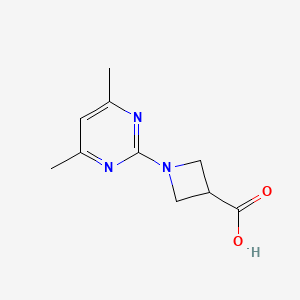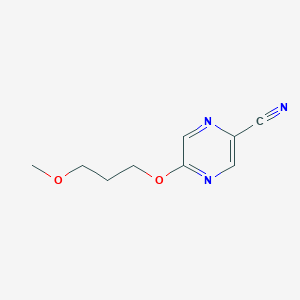
2-(6-クロロ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-4-イル)酢酸
説明
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
研究によると、ベンゾキサジン化合物は抗菌性を示すことが明らかになっています . 2-(6-クロロ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-4-イル)酢酸の構造的特徴は、さまざまな細菌および真菌病原体に対するその有効性に寄与する可能性があり、新しい抗菌剤の開発に活用できます。
がん細胞におけるアポトーシス効果
ベンゾキサジン誘導体の中には、がん細胞に対するアポトーシス効果について調査されたものがあります . 化合物に存在する6-クロロ基は、多剤耐性がん細胞株におけるプログラム細胞死を誘導する能力を高める可能性があり、がん治療における薬剤耐性を克服するための潜在的な経路を提供します。
均一系触媒
ベンゾキサジン化合物は、さまざまな有機分子の合成における均一系触媒として使用されてきました . 2-(6-クロロ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-4-イル)酢酸は、多成分反応における触媒として役立ち、複雑な有機化合物の効率的な合成を促進する可能性があります。
作用機序
Target of Action
The primary target of 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is the human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It is suggested that it prevents enzyme-substrate binding in an unknown way . This interaction results in changes in the DNA topology, which can affect various cellular processes.
Biochemical Pathways
Given its target, it is likely that it impacts the pathways involving dna replication, transcription, chromatin assembly, and recombination .
Result of Action
The molecular and cellular effects of 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid’s action are likely related to its inhibition of human DNA topoisomerase I. By inhibiting this enzyme, the compound could potentially disrupt DNA replication and transcription, leading to cell death .
生化学分析
Biochemical Properties
2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . The compound’s interaction with topoisomerase I involves binding to the enzyme’s active site, thereby preventing the relaxation of supercoiled DNA. This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability.
Cellular Effects
The effects of 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This activation involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as topoisomerase I, and inhibits its enzymatic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and continuous induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced metastasis . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Additionally, its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQKWAZYAVUMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-23-4 | |
| Record name | 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)


![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)



![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)

